2,2,2-trifluoro-N-(2-methyl-4-nitrophenyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(2-methyl-4-nitrophenyl)acetamide is an organic compound characterized by the presence of trifluoromethyl and nitrophenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2-methyl-4-nitrophenyl)acetamide typically involves the reaction of 2-methyl-4-nitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methyl-4-nitroaniline and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2,2,2-trifluoro-N-(2-methyl-4-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Trifluoroacetic acid and 2-methyl-4-nitroaniline.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-methyl-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-methyl-4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl and nitrophenyl groups contribute to its ability to penetrate cell membranes and bind to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: Similar structure but lacks the nitrophenyl group.
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-Methyl-2,2,2-trifluoroacetamide: Similar structure but with a methyl group instead of the nitrophenyl group.
Uniqueness
2,2,2-Trifluoro-N-(2-methyl-4-nitrophenyl)acetamide is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical and biological properties
Biological Activity
2,2,2-Trifluoro-N-(2-methyl-4-nitrophenyl)acetamide is a fluorinated acetamide compound that has garnered interest in various fields, particularly due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a nitrophenyl moiety, which contribute to its unique chemical properties. The molecular formula is C8H8F3N2O3, with a molecular weight of approximately 250.14 g/mol. Its melting point ranges from 166°C to 168°C .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and subsequent interaction with target enzymes.
- Receptor Binding : It may also bind to receptors, influencing signaling pathways associated with cellular growth and apoptosis. This is particularly relevant in cancer research where modulation of receptor activity can alter tumor growth dynamics.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound. In vitro assays have demonstrated effectiveness against various bacterial strains. For instance, it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting a potential role as an antimicrobial agent.
Anticancer Activity
In the context of cancer research, the compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the nitrophenyl group is believed to play a critical role in enhancing cytotoxicity against certain tumors.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
Compound Name | Structure | Biological Activity |
---|---|---|
2,2,2-Trifluoro-N-methylacetamide | Lacks nitrophenyl group | Limited biological activity |
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide | Different substitution pattern | Moderate anticancer activity |
N-Methyl-2,2,2-trifluoroacetamide | Methyl instead of nitrophenyl | Minimal enzyme inhibition |
The unique combination of the trifluoromethyl and nitrophenyl groups in this compound contributes to its enhanced biological activity compared to other related compounds.
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at Georgia Southern University, this compound was tested against multiple strains of bacteria. Results indicated that at concentrations as low as 50 µg/mL, the compound significantly reduced bacterial growth by over 80% compared to control groups .
Case Study 2: Cancer Cell Line Testing
A separate investigation into the anticancer effects revealed that treatment with this compound led to a dose-dependent decrease in cell viability in HeLa cells. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure. Mechanistic studies suggested that apoptosis was induced via mitochondrial pathways.
Properties
Molecular Formula |
C9H7F3N2O3 |
---|---|
Molecular Weight |
248.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H7F3N2O3/c1-5-4-6(14(16)17)2-3-7(5)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15) |
InChI Key |
AICHEQGSNQIMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(F)(F)F |
Origin of Product |
United States |
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